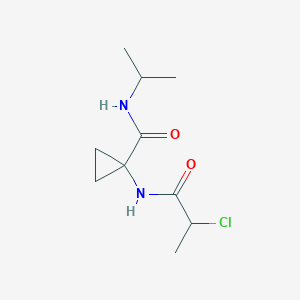

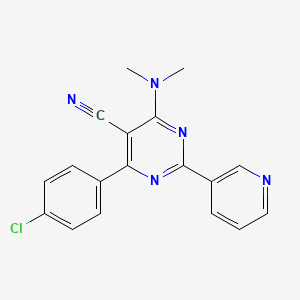

![molecular formula C12H13Cl3N4O B2823068 N-[1-(benzotriazol-1-yl)-2,2,2-trichloroethyl]-2-methylpropanamide CAS No. 325704-40-3](/img/structure/B2823068.png)

N-[1-(benzotriazol-1-yl)-2,2,2-trichloroethyl]-2-methylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[1-(benzotriazol-1-yl)-2,2,2-trichloroethyl]-2-methylpropanamide” is a complex organic compound. It contains a benzotriazole moiety, which is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . This confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .

Synthesis Analysis

Benzotriazole methodology, recognized as a versatile and successful synthesis protocol, has grown from an obscure level to very high popularity . Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .Molecular Structure Analysis

The structure of benzotriazole derivatives is characterized by a huge synthetic potential . Most of benzotriazole derivatives are prepared as a mixture of two isomers – the 1H- and 2H-benzotriazole isomers . In some instances, both isomers display a similar reactivity while in some specific cases they display distinct reactivity profiles .Chemical Reactions Analysis

Benzotriazole derivatives are known for their specific reactivity, which is discussed and illustrated with various examples ranging from methodology in organic chemistry to the total synthesis of complex structures . The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor .Physical And Chemical Properties Analysis

Benzotriazole is inexpensive, non-toxic, highly stable, and easy to introduce into molecules through a variety of reactions . It activates molecules toward numerous transformations, remains sufficiently stable during the course of the reactions, and finally can be removed easily at the end of the reaction sequence .Applications De Recherche Scientifique

Drug Discovery

1,2,3-Triazoles, which are part of the compound’s structure, have found broad applications in drug discovery . They are part of essential building blocks like amino acids and nucleotides . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-Triazoles are used in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

1,2,3-Triazoles have applications in polymer chemistry . They can be introduced into a molecule by a variety of reactions, activating it toward numerous transformations .

Supramolecular Chemistry

1,2,3-Triazoles are used in supramolecular chemistry . They have a strong dipole moment and hydrogen bonding ability, making them useful in this field .

Bioconjugation

1,2,3-Triazoles are used in bioconjugation . They can be easily introduced and removed from a molecule, making them a versatile tool in this field .

Chemical Biology

1,2,3-Triazoles have applications in chemical biology . They are used in the synthesis of diverse pharmacologically important heterocyclic skeletons .

Fluorescent Imaging

1,2,3-Triazoles are used in fluorescent imaging . They have been used as fluorescent probes .

Materials Science

1,2,3-Triazoles have applications in materials science . They have been incorporated into polymers for use in solar cells .

Mécanisme D'action

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is a protein that plays a pivotal role in hydrolyzing acetylcholine (ACh), an important neurotransmitter that exerts its action mainly at the level of cholinergic synapses in both central and peripheral nervous systems .

Mode of Action

The compound’s interaction with its targets involves the 1,2,3-triazole ring system . This system can be easily obtained by a widely used copper-catalyzed click reaction of azides with alkynes .

Biochemical Pathways

It is known that the compound exhibits myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .

Pharmacokinetics

The drug-likeness of the compound was investigated by predicting its pharmacokinetic properties .

Action Environment

Orientations Futures

Benzotriazole methodology has attracted growing attention from synthetic organic chemists due to several advantages over other methodologies . It offers many well-known versatile synthetic tools in organic synthesis . The future of benzotriazole derivatives lies in further exploring their unique properties and potential applications in various fields of organic chemistry .

Propriétés

IUPAC Name |

N-[1-(benzotriazol-1-yl)-2,2,2-trichloroethyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl3N4O/c1-7(2)10(20)16-11(12(13,14)15)19-9-6-4-3-5-8(9)17-18-19/h3-7,11H,1-2H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQZPQNQVPLYMNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC(C(Cl)(Cl)Cl)N1C2=CC=CC=C2N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(benzotriazol-1-yl)-2,2,2-trichloroethyl]-2-methylpropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2822990.png)

![N-[3-pyridin-2-yl-5-(thiomorpholin-4-ylcarbonyl)isothiazol-4-yl]acetamide](/img/structure/B2822991.png)

![[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2822998.png)

![8-[4-(3-chlorophenyl)piperazin-1-yl]-7-{3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2822999.png)

![4-[(4-Isobutylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2823001.png)

![2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide](/img/structure/B2823002.png)

![1-Benzhydryl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2823006.png)

![2-[(Dimethylamino)methylene]-3-(4-methoxyphenyl)-3-oxo-propanenitrile](/img/structure/B2823007.png)